

# In-Depth Crystallographic Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Analogue

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

**Cat. No.:** B1273893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following structural analysis is performed on 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, a close analogue of the requested **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**. At the time of this report, comprehensive crystallographic data for the target compound was not publicly available. The presented data provides valuable insights into the structural properties of this class of compounds.

## Introduction

Substituted butanoic acid derivatives are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities, which can include anti-inflammatory, antimicrobial, and antiproliferative effects.<sup>[1]</sup> The spatial arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological interactions. This guide provides a detailed technical overview of the crystal structure and the experimental procedures for the analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

## Crystal Structure and Molecular Geometry

The analysis of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid reveals that it crystallizes in the triclinic space group P-1.<sup>[1]</sup> The asymmetric unit contains two independent molecules, designated as A and B.<sup>[1]</sup>

The molecular structure is characterized by a 4-bromophenyl ring linked to a butanoic acid moiety via an amide bond. Key geometric parameters, including bond lengths and angles, are indicative of typical amide resonance.<sup>[1]</sup> The dihedral angles between the 4-bromophenyl ring and the amide group differ significantly between the two independent molecules in the asymmetric unit, suggesting conformational flexibility.<sup>[1]</sup>

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form classic dimeric R<sup>2</sup><sub>2</sub>(8) motifs through O—H···O hydrogen bonds.<sup>[1]</sup> Additionally, N—H···O interactions involving the amide groups contribute to the formation of chains of these dimers.<sup>[1]</sup>

## Data Presentation

### Crystal Data and Structure Refinement

The following table summarizes the key parameters from the data collection and structure refinement of 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid.

Parameter	Value[1]
Empirical Formula	<chem>C11H10BrNO3</chem>
Formula Weight	284.11
Temperature	173 K
Wavelength	1.54184 Å (Cu K $\alpha$ )
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	6.2782 (4) Å
b	8.3251 (5) Å
c	21.3244 (12) Å
$\alpha$	96.462 (5) $^{\circ}$
$\beta$	92.026 (5) $^{\circ}$
$\gamma$	95.390 (5) $^{\circ}$
Volume	1101.38 (11) Å <sup>3</sup>
Z	4
Calculated Density	1.714 Mg/m <sup>3</sup>
Absorption Coefficient	5.04 mm <sup>-1</sup>
F(000)	568
Crystal Size	0.44 $\times$ 0.28 $\times$ 0.14 mm
Data Collection	
Theta range for data collection	4.1 to 72.5 $^{\circ}$
Index ranges	-7 $\leq$ h $\leq$ 7, -10 $\leq$ k $\leq$ 10, -26 $\leq$ l $\leq$ 26
Reflections collected	7163

Independent reflections	4131 [R(int) = 0.033]
Completeness to theta = 67.679°	99.8 %
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	4131 / 0 / 291
Goodness-of-fit on F <sup>2</sup>	1.03
Final R indices [I>2sigma(I)]	R1 = 0.076, wR2 = 0.227
R indices (all data)	R1 = 0.086, wR2 = 0.238
Largest diff. peak and hole	2.73 and -0.79 e.Å <sup>-3</sup>

## Hydrogen Bond Geometry

The table below details the significant hydrogen bond interactions observed in the crystal structure.

D—H···A	d(D—H) / Å	d(H···A) / Å	d(D···A) / Å	∠(DHA) / °
O3B— H3B···O2A	0.84	1.82	2.654 (5)	170
N1B—H1B···O1A	0.88	2.04	2.848 (6)	152
C5B— H5BB···O1A	0.95	2.54	3.464 (7)	164

## Experimental Protocols

### Synthesis of 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid[1]

- Reactant Preparation: 3-Methylidenedihydrofuran-2,5-dione (0.112 g, 1 mmol) was dissolved in 30 ml of acetone. In a separate flask, 4-bromoaniline (0.172 g, 1 mmol) was dissolved in 20 ml of acetone.

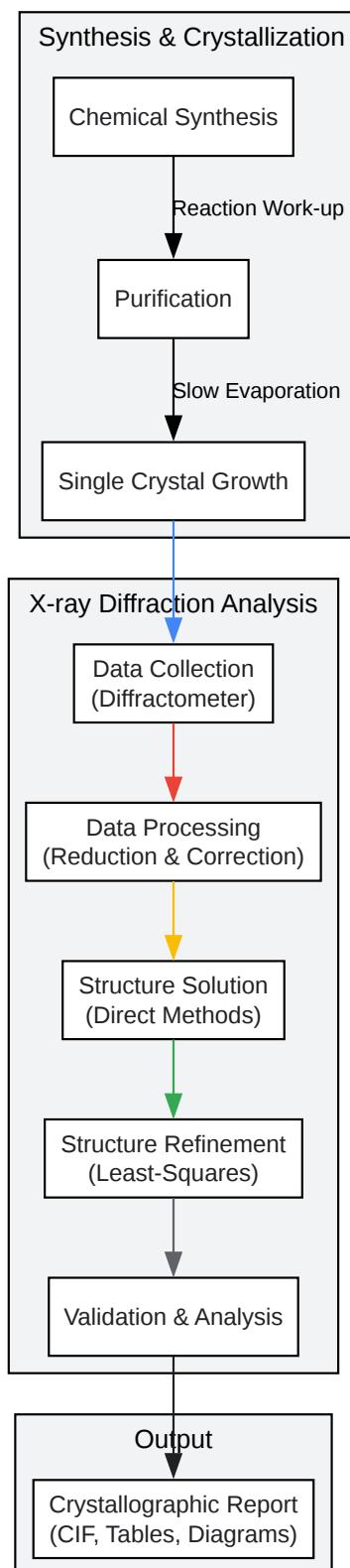
- Reaction: The solution of 4-bromoaniline was added dropwise to the stirred solution of 3-methylidenedihydrofuran-2,5-dione at ambient temperature over a period of 30 minutes.
- Stirring: The resulting mixture was stirred for an additional 1.5 hours.
- Filtration and Washing: The resulting slurry was filtered, and the collected solid was washed with acetone.
- Drying: The solid product was dried to yield the title compound.
- Crystallization: Single crystals suitable for X-ray diffraction were grown from a methanol solution by the slow evaporation method.

## X-ray Data Collection and Structure Refinement[1]

- Data Collection: A suitable single crystal was mounted on an Agilent Eos Gemini diffractometer. X-ray diffraction data were collected at 173 K using Cu K $\alpha$  radiation ( $\lambda = 1.54184 \text{ \AA}$ ).
- Data Reduction: The collected data were processed using the CrysAlis PRO and CrysAlis RED software for cell refinement and data reduction. A multi-scan absorption correction was applied.
- Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup> using appropriate software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

## Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a small molecule.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure of a **4-[(4-bromophenyl)amino]-4-oxobutanoic acid** analogue. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural insights gained from this analysis can inform the design and development of new therapeutic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC  
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Crystallographic Analysis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid Analogue]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273893#4-4-bromophenyl-amino-4-oxobutanoic-acid-crystal-structure-analysis]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)